molecular formula C18H19N7O2 B2596959 Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate CAS No. 300678-15-3

Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate

Cat. No.: B2596959
CAS No.: 300678-15-3
M. Wt: 365.397
InChI Key: CKJLHEWAOZMPTN-UHFFFAOYSA-N
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Description

Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate is a compound that features a benzotriazole moiety, which is known for its versatile applications in synthetic chemistry. The benzotriazole fragment is recognized for its excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of negative charges and radicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate typically involves the reaction of ethyl glycinate with benzotriazole derivatives. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The benzotriazole moiety can be introduced through nucleophilic substitution reactions, where benzotriazole acts as a leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the synthesis is facilitated by the stability and availability of benzotriazole derivatives, which are inexpensive and non-toxic . The process may include steps such as purification through chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzotriazole derivatives in the presence of a base like potassium carbonate in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate involves its interaction with molecular targets through non-covalent interactions. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity . This compound may also act as a radical stabilizer, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]acetate is unique due to its specific structure, which allows for versatile reactivity and stability

Properties

IUPAC Name

ethyl 2-[bis(benzotriazol-1-ylmethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c1-2-27-18(26)11-23(12-24-16-9-5-3-7-14(16)19-21-24)13-25-17-10-6-4-8-15(17)20-22-25/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJLHEWAOZMPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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